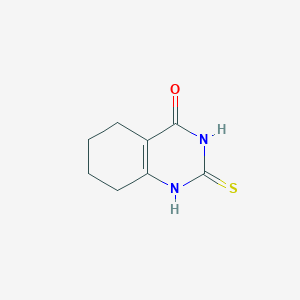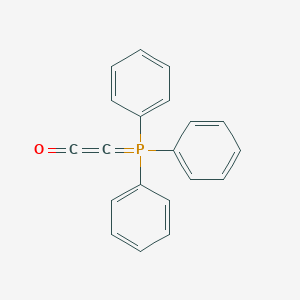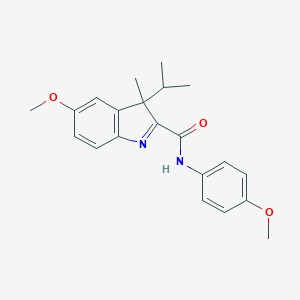
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a quinazoline derivative that has been synthesized through a number of different methods. Its unique chemical structure and properties have made it a subject of interest for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell division and growth. This makes it a potential candidate for use in cancer treatment, as cancer cells often have elevated levels of these enzymes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. It has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different applications.
Direcciones Futuras
There are several future directions for research on 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One area of interest is in the development of new cancer treatments that target the enzymes inhibited by this compound. Another area of interest is in the development of new treatments for neurodegenerative diseases, as this compound has shown promise in protecting neurons from oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
There are several methods for synthesizing 6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine. One common method involves the reaction of 6-methyl-2-nitroaniline with 4-methylbenzaldehyde in the presence of a reducing agent such as sodium dithionite. This reaction produces the intermediate compound 6-methyl-2-(4-methylphenyl)aminoquinazoline, which is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to produce the final product.
Aplicaciones Científicas De Investigación
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine has potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs, as this compound has shown promise in inhibiting the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
17433-14-6 |
|---|---|
Nombre del producto |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
Fórmula molecular |
C30H28N4 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
6-methyl-N,3-bis(4-methylphenyl)-2-(4-methylphenyl)iminoquinazolin-4-amine |
InChI |
InChI=1S/C30H28N4/c1-20-5-12-24(13-6-20)31-29-27-19-23(4)11-18-28(27)33-30(32-25-14-7-21(2)8-15-25)34(29)26-16-9-22(3)10-17-26/h5-19,31H,1-4H3 |
Clave InChI |
XYZWKSNKZKNRDY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=NC4=CC=C(C=C4)C)N2C5=CC=C(C=C5)C)C |
Sinónimos |
3,4-Dihydro-6-methyl-N,3-bis(p-tolyl)-4-(p-tolylimino)-2-quinazolinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
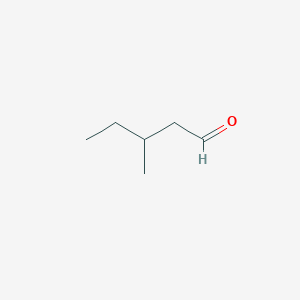
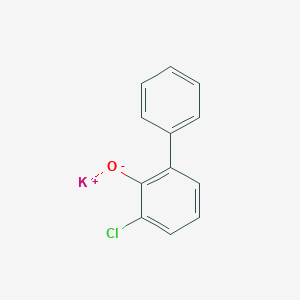
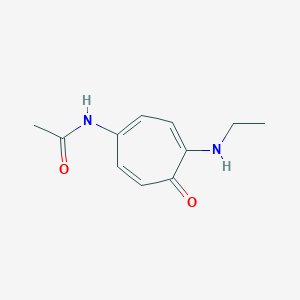
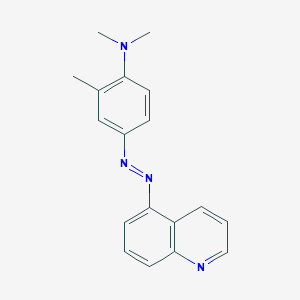
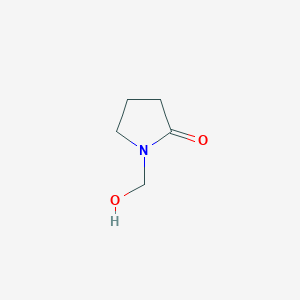

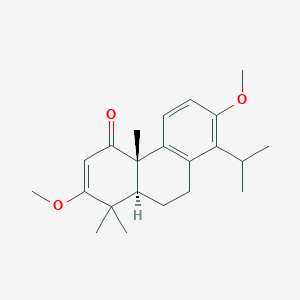

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
